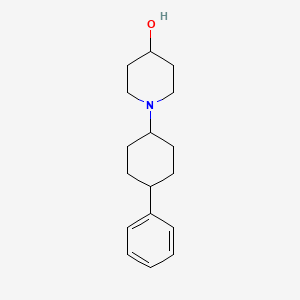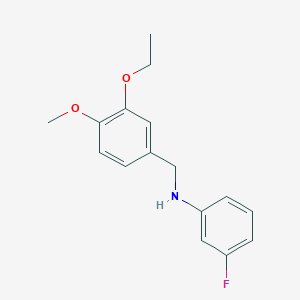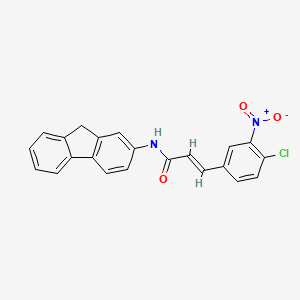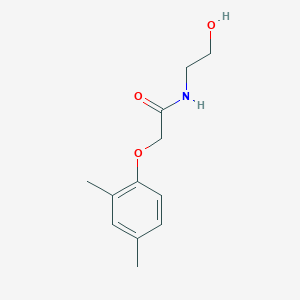
1-(4-phenylcyclohexyl)-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-phenylcyclohexyl)-4-piperidinol, also known as PCP-OH, is a synthetic compound that belongs to the class of dissociative anesthetics. It is a derivative of phencyclidine (PCP), which was initially developed as a veterinary anesthetic in the 1950s. PCP-OH has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
1-(4-phenylcyclohexyl)-4-piperidinol is believed to exert its effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. It acts as a non-competitive antagonist of the NMDA receptor, blocking the activity of the receptor and reducing the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects:
1-(4-phenylcyclohexyl)-4-piperidinol has been shown to have a range of biochemical and physiological effects, including alterations in neurotransmitter levels, changes in gene expression, and modulation of neuronal activity. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-phenylcyclohexyl)-4-piperidinol has several advantages for use in laboratory experiments, including its high potency, selectivity for the NMDA receptor, and ability to cross the blood-brain barrier. However, its use is limited by its potential toxicity and the need for specialized equipment and handling procedures.
Direcciones Futuras
There are several potential future directions for research on 1-(4-phenylcyclohexyl)-4-piperidinol, including its use in the development of novel antidepressant and anxiolytic medications, its potential as a tool for investigating the role of the glutamatergic system in psychiatric disorders, and its potential as a therapeutic agent for addiction. Further research is needed to better understand the mechanisms of action of 1-(4-phenylcyclohexyl)-4-piperidinol and its potential therapeutic applications.
Métodos De Síntesis
1-(4-phenylcyclohexyl)-4-piperidinol can be synthesized through a multi-step process starting with the reaction of cyclohexanone with phenylmagnesium bromide to form 4-phenylcyclohexanone. This intermediate is then reacted with piperidine and sodium borohydride to produce 1-(4-phenylcyclohexyl)-4-piperidinol.
Aplicaciones Científicas De Investigación
1-(4-phenylcyclohexyl)-4-piperidinol has been used in scientific research to investigate its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. It has been shown to have antidepressant-like effects in animal models, potentially through its modulation of the glutamatergic system.
Propiedades
IUPAC Name |
1-(4-phenylcyclohexyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17-10-12-18(13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-5,15-17,19H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQWHZDKMLSVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylcyclohexyl)piperidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)



![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-[2-(2-furyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922729.png)
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)
![methyl 3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4922741.png)
![2-methyl-N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B4922749.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4922756.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922761.png)
![N-[1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4922762.png)
![6-bromo-4-(2-isopropoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4922769.png)
![N-allyl-N'-dibenzo[a,c]phenazin-11-ylurea](/img/structure/B4922781.png)